Di-tert-butylsilane

概要

説明

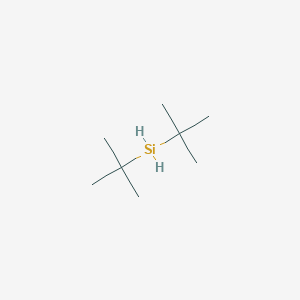

Di-tert-butylsilane is an organosilicon compound with the molecular formula C8H20Si. It is a colorless liquid that is primarily used as a reagent in organic synthesis. The compound is characterized by the presence of two tert-butyl groups attached to a silicon atom, which imparts unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

Di-tert-butylsilane can be synthesized through several methods. One common synthetic route involves the reaction of tert-butyl chloride with silicon hydrides in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the Si-C bonds.

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of high-purity reagents and advanced catalytic systems to ensure high yields and purity of the final product. The reaction conditions are carefully controlled to optimize the production process.

化学反応の分析

Types of Reactions

Di-tert-butylsilane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can act as a reducing agent in certain organic reactions.

Substitution: this compound can participate in substitution reactions where the tert-butyl groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed

Oxidation: Silanols and siloxanes.

Reduction: Various reduced silicon-containing compounds.

Substitution: Halogenated silanes and other substituted derivatives.

科学的研究の応用

Silylation Reactions

Di-tert-butylsilane is frequently employed in silylation reactions, which are essential for modifying organic molecules. These reactions involve the introduction of a silyl group into alcohols and other functional groups, enhancing their stability and reactivity.

Case Study: Monoalcoholysis of this compound

A study investigated the monoalcoholysis of DTBS using various catalysts. The results indicated that nanoporous gold (NPG) significantly improved the reaction rate and yield compared to traditional palladium catalysts. Under optimized conditions, a yield of 92% was achieved within 2 hours at 50 °C .

| Catalyst | Conversion Rate | Yield (%) |

|---|---|---|

| Pd/C | High | 80 |

| Au-Pd Alloy | Moderate | 85 |

| Nanoporous Gold | Significant | 92 |

Silane Coupling Agents

DTBS serves as an effective silane coupling agent in polymer chemistry and materials science. It enhances the adhesion between organic polymers and inorganic substrates, improving the mechanical properties of composites.

Application in Composite Materials

Research shows that incorporating DTBS-modified silica into polymer matrices increases tensile strength and thermal stability. The bulky tert-butyl groups prevent agglomeration, allowing for better dispersion within the polymer matrix .

Catalyst Component in Organic Synthesis

This compound is utilized as a catalyst component in various organic reactions, including olefin polymerization and hydrosilylation processes.

Case Study: Hydrosilylation Reactions

In a notable application, DTBS was used in hydrosilylation reactions to synthesize siloxanes. The presence of DTBS improved the yield of siloxanes by facilitating the transfer of silicon to carbon centers during the reaction .

Pharmaceutical Applications

DTBS has found significant utility in pharmaceutical chemistry, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging.

Example: Synthesis of Radiolabeled Peptides

A study demonstrated that di-tert-butylchlorosilane (a derivative of DTBS) was used to create silicon-based building blocks for the 18F-radiolabeling of peptides. This method provided a robust pathway for developing radiopharmaceuticals with enhanced imaging capabilities .

Vapor Phase Epitaxy

This compound is also applied in metal-organic vapor phase epitaxy (MOVPE), a technique used to fabricate thin films of semiconductors.

Vapor Pressure Measurements

The vapor pressure of DTBS has been characterized to optimize its use in MOVPE processes. Understanding its vapor characteristics is crucial for controlling deposition rates and achieving high-quality films .

| Application Area | Specific Use |

|---|---|

| Organic Synthesis | Silylation reactions |

| Materials Science | Silane coupling agent |

| Pharmaceutical Chemistry | Radiolabeled compound synthesis |

| Semiconductor Fabrication | MOVPE thin film deposition |

作用機序

The mechanism of action of di-tert-butylsilane involves its ability to form stable Si-C bonds. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of new chemical bonds. This property is exploited in organic synthesis to create complex molecular structures.

類似化合物との比較

Similar Compounds

- Di-tert-butylchlorosilane

- Di-tert-butyldichlorosilane

- tert-Butyldimethylsilane

Uniqueness

Di-tert-butylsilane is unique due to its specific structure, which provides steric hindrance and stability. This makes it particularly useful in reactions where selective formation of products is desired. Compared to similar compounds, this compound offers distinct advantages in terms of reactivity and stability.

生物活性

Di-tert-butylsilane (DTBS) is a silane compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through reactions involving tert-butyl chloride and dichlorosilane, often using Grignard reagents for high-yield production. Its chemical structure contributes to its reactivity and potential applications in various fields, including pharmaceuticals and materials science .

Biological Activity Overview

-

Antioxidant Properties :

- DTBS has been associated with antioxidant activity. Compounds like 2-tert-butyl-4-hydroxyanisole (BHA) and 2,4-di-tert-butylphenol (2,4-DBP), which are structurally related to DTBS, exhibit significant antioxidant effects. These compounds can scavenge free radicals and reduce oxidative stress in biological systems .

-

Anti-inflammatory Effects :

- Research indicates that derivatives of DTBS may influence inflammatory pathways. For instance, the combination of BHA and BHT has shown enhanced anti-inflammatory activity by inhibiting the expression of pro-inflammatory genes such as Cox2 and Tnfa in response to stimuli like lipopolysaccharides (LPS) .

- Quorum Sensing Inhibition :

Case Study 1: Antioxidant Activity

In a study examining the antioxidant capabilities of various compounds, DTBS was found to contribute to a synergistic effect when combined with other antioxidants. The cytotoxicity observed in human cancer cell lines was significantly higher when using combinations of antioxidants compared to individual compounds .

Case Study 2: Inhibition of Quorum Sensing

A study involving Pseudomonas aeruginosa revealed that treatment with 2,4-DBP resulted in a marked reduction in biofilm formation and virulence factor secretion. This inhibition was dose-dependent, highlighting the potential of DTBS derivatives in combating antibiotic resistance through quorum sensing disruption .

Table 1: Summary of Biological Activities

特性

IUPAC Name |

ditert-butylsilane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20Si/c1-7(2,3)9-8(4,5)6/h9H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLKSBZCITVUTSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[SiH2]C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20Si | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30736-07-3 | |

| Record name | Bis(1,1-dimethylethyl)silane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=30736-07-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。